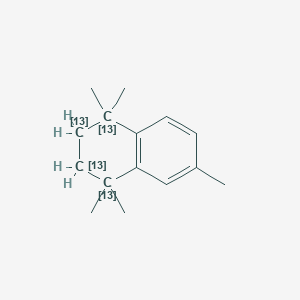

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4

Overview

Description

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-$^{13}\text{C}4$ (CAS: 1391053-02-3) is an isotopically labeled derivative of the parent compound 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene (CAS: 6683-48-3). Its molecular formula is $\text{C}{11}^{13}\text{C}4\text{H}{22}$, with a molecular weight of 206.31 . The compound features four $^{13}\text{C}$-labeled carbons, making it a critical reference standard for analytical applications, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. It is structurally related to bexarotene, a retinoid analog used in cancer therapy, and has been shown to induce apoptosis in leukemia cell lines .

The saturated tetrahydronaphthalene core with five methyl substituents confers stability and lipophilicity, while isotopic labeling enables precise tracking in metabolic and pharmacokinetic studies. Its synthesis involves selective incorporation of $^{13}\text{C}$ isotopes, ensuring minimal structural deviation from the non-labeled counterpart .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Friedel-Crafts Alkylation with 13C-Labeled Precursors

The primary synthesis route involves Friedel-Crafts alkylation using 2,5-dimethyl-2,5-hexanediol as a precursor. The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) in anhydrous dichloromethane at −10°C to 0°C . Isotopic labeling is introduced via 13C-enriched methyl iodide (13CH₃I), which substitutes hydrogen atoms at specific positions on the tetrahydronaphthalene backbone.

Key Steps :

-

Activation : The diol precursor undergoes protonation by the Lewis acid, forming a carbocation intermediate.

-

Cyclization : Intramolecular attack by the aromatic ring results in the formation of the tetrahydronaphthalene core.

-

Methylation : Sequential methylation with 13CH₃I introduces four 13C atoms at positions 1, 4, 6, and one adjacent carbon .

Optimization Challenges :

-

Isotopic Scrambling : Elevated temperatures (>25°C) promote proton exchange, leading to isotopic dilution. Low-temperature conditions (−78°C) and aprotic solvents (e.g., dichloromethane) mitigate this issue .

-

Catalyst Selectivity : BF₃ exhibits higher regioselectivity compared to AlCl₃, reducing side products like ortho-substituted isomers .

Catalytic Hydrogenation of Aromatic Precursors

An alternative method involves the hydrogenation of a fully aromatic naphthalene derivative. The precursor, 1,1,4,4,6-pentamethylnaphthalene, is subjected to hydrogen gas (H₂) at 5–10 atm pressure in the presence of a palladium-on-carbon (Pd/C) catalyst. Isotopic labeling is achieved by using 13C-enriched methyl groups during the precursor synthesis.

Reaction Conditions :

-

Temperature : 80–120°C

-

Solvent : Toluene or hexane

-

Catalyst Loading : 5–10 wt% Pd/C

Advantages :

-

Higher yields (75–85%) compared to Friedel-Crafts routes.

-

Reduced formation of polycyclic byproducts.

Limitations :

Isotopic Labeling Techniques

Position-Specific 13C Incorporation

To achieve 13C4 labeling, four strategies are employed:

Critical Considerations :

-

Purity of 13C Reagents : Commercial 13CH₃I must have ≥99% isotopic enrichment to prevent dilution .

-

Reaction Monitoring : Real-time mass spectrometry (MS) tracks isotopic incorporation during synthesis.

Purification and Analytical Validation

Fractional Distillation

Crude 13C4-PMTN is purified via fractional distillation under reduced pressure (0.2–0.5 mm Hg). Key parameters include:

| Boiling Point (°C) | Pressure (mm Hg) | Purity Post-Distillation (%) |

|---|---|---|

| 60–64 | 0.2 | 98–99 |

Chromatographic Techniques

-

Gas Chromatography (GC) : HP-1 columns (30 m × 0.32 mm) with a temperature gradient of 40°C to 280°C at 10°C/min resolve 13C4-PMTN from non-labeled analogs.

-

High-Performance Liquid Chromatography (HPLC) : C18 columns (4.6 × 250 mm) with acetonitrile/water (80:20) mobile phase achieve >99.5% purity .

Spectroscopic Confirmation

-

13C NMR : Peaks at δ 15–25 ppm confirm methyl-13C groups, while quaternary carbons appear at δ 35–45 ppm .

-

IR Spectroscopy : C-H stretching frequencies (2850–3000 cm⁻¹) and ring vibrations (1450–1600 cm⁻¹) validate structural integrity.

| Parameter | Specification | Rationale |

|---|---|---|

| Temperature | −20°C | Minimizes thermal degradation |

| Atmosphere | Argon or nitrogen | Prevents oxidation |

| Container | Amber glass vial | Blocks UV light |

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Isotopic Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 65–75 | 92–95 | 120–150 | Moderate |

| Catalytic Hydrogenation | 75–85 | 96–98 | 200–220 | High |

Trade-offs :

-

Friedel-Crafts is cost-effective but less scalable.

-

Catalytic hydrogenation offers higher purity but requires expensive precursors.

Chemical Reactions Analysis

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4 has several scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology and medicine, it has been studied for its potential to induce apoptosis in leukemia cell lines, making it a valuable compound for cancer research . Additionally, it has applications in the pharmaceutical industry as an analog of Targretin, a drug used in the treatment of cutaneous T-cell lymphoma .

Mechanism of Action

The mechanism of action of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4 involves its interaction with molecular targets and pathways that regulate apoptosis. It has been shown to induce apoptosis in certain leukemia cell lines by activating specific signaling pathways that lead to programmed cell death . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with retinoid receptors and other proteins involved in cell cycle regulation .

Comparison with Similar Compounds

The structural and functional uniqueness of 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene-$^{13}\text{C}_4$ is highlighted through comparisons with analogous tetrahydronaphthalene derivatives and related polycyclic aromatic hydrocarbons (Table 1).

Structural and Functional Analogues

7-Acetyl-1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (AHTN)

- Structure : AHTN (CAS: 1506-02-1) shares the tetrahydronaphthalene core but includes an acetyl group and six methyl substituents.

- Molecular Formula : $\text{C}{18}\text{H}{24}\text{O}$ (MW: 256.38).

- Applications: Widely used as a synthetic musk fragrance in cosmetics and detergents.

- Key Differences : The acetyl group increases polarity, while additional methyl groups enhance steric hindrance, affecting receptor binding in fragrance applications .

4-(2,6-Dichlorophenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-(2',3',4',6'-tetra-O-acetyl-β-D-glucopyranosyl imino)pyridine-3-carbonitrile (5a)

- Structure : A glycosylated derivative with a tetrahydronaphthalene moiety, halogenated aryl groups, and acetylated glucose.

- Molecular Formula : $\text{C}{37}\text{H}{36}\text{Cl}2\text{N}4\text{O}_9$ (MW: 725.6).

- The sugar moiety and pyridine-carbonitrile group introduce hydrogen-bonding capacity, contrasting with the lipophilic $^{13}\text{C}_4$-labeled compound .

- Key Differences : Higher molecular weight and polarity due to glycosylation, limiting blood-brain barrier permeability compared to the methyl-dominated $^{13}\text{C}_4$ analog .

1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid

- Structure : A carboxylated tetrahydronaphthalene derivative.

- Molecular Formula : $\text{C}{11}\text{H}{12}\text{O}_2$ (MW: 176.21).

- Applications : Used as a building block for drug synthesis (e.g., anticoagulants). The carboxylic acid group enhances solubility in aqueous media, unlike the hydrophobic $^{13}\text{C}_4$ compound .

Isotopic vs. Non-Isotopic Analogues

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Tetrahydronaphthalene Derivatives

Key Observations :

Lipophilicity : The $^{13}\text{C}_4$ compound and AHTN exhibit high lipophilicity due to methyl/acetyl groups, favoring membrane permeability. Glycosylated derivatives (e.g., 5a) are more hydrophilic .

Analytical Utility: Isotopic labeling in the $^{13}\text{C}_4$ compound enables precise quantification in complex matrices, unlike non-labeled analogs .

Synthetic Complexity: Glycosylated derivatives require multi-step synthesis (e.g., acetylation, imino coupling), while the $^{13}\text{C}_4$ analog demands specialized isotopic incorporation .

Biological Activity

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4 (CAS No. 6683-48-3) is a polycyclic aromatic hydrocarbon (PAH) characterized by its unique structural properties and potential biological activities. This compound is a stable isotope variant of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene and is primarily studied for its implications in environmental chemistry and toxicology.

- Molecular Formula : C15H22

- Molecular Weight : 202.34 g/mol

- Melting Point : 31°C

- Boiling Point : 60-64°C at reduced pressure

- Density : 0.882 g/cm³

- Solubility : Sparingly soluble in chloroform and slightly soluble in methanol

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its potential effects as an endocrine disruptor and its interaction with biological systems. The following sections summarize key findings from various studies.

Endocrine Disruption Potential

Several studies have indicated that compounds similar to 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene exhibit endocrine-disrupting properties. For instance:

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Key findings include:

- Acute Toxicity : Preliminary data suggest low acute toxicity in mammalian models; however, chronic exposure effects remain under-researched.

- Metabolic Pathways : Studies indicate that similar compounds undergo metabolic activation via cytochrome P450 enzymes. Specifically:

Environmental Impact

The persistence of polycyclic aromatic hydrocarbons in the environment raises concerns regarding bioaccumulation and ecological effects:

- Bioavailability : The compound's moderate solubility suggests a potential for significant environmental persistence and bioaccumulation in aquatic systems .

Summary of Research Findings

Q & A

Q. What are the common synthetic routes for 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4, and how do isotopic labeling techniques influence reaction optimization?

Basic

Synthesis typically involves catalytic hydrogenation or Friedel-Crafts alkylation of naphthalene derivatives, with isotopic labeling introduced via 13C-enriched precursors (e.g., methyl iodide-13C). Key challenges include minimizing isotopic scrambling during methylation steps. Reaction optimization requires precise control of temperature, solvent polarity, and catalyst selection to preserve isotopic integrity. For example, using aprotic solvents like dichloromethane reduces proton exchange, while low-temperature conditions (e.g., −78°C) stabilize intermediates . Computational tools (e.g., quantum chemical pathfinding) can predict side reactions and guide experimental design .

Q. How can researchers ensure the isotopic purity of 13C4-labeled derivatives during synthesis and storage?

Basic

Isotopic purity is validated using:

- Mass spectrometry (MS) : High-resolution MS detects isotopic enrichment ratios and impurities.

- Nuclear magnetic resonance (NMR) : 13C-NMR quantifies labeling efficiency at specific positions .

- Gas chromatography (GC) : Coupled with flame ionization detection (FID) or MS to assess purity under standardized conditions (e.g., HP-1 columns at 100°C) .

Storage requires inert atmospheres (argon/nitrogen) and amber glass vials at −20°C to prevent photodegradation and isotopic exchange with moisture .

Q. What advanced computational methods are employed to predict the behavior of isotopically labeled compounds in reaction mechanisms?

Advanced

- Quantum chemical calculations : Density functional theory (DFT) models isotopic effects on reaction pathways, such as kinetic isotope effects (KIEs) in hydrogenation steps .

- Machine learning (ML) : Trained on experimental datasets to predict optimal reaction conditions and minimize isotopic scrambling. For example, ML algorithms can correlate solvent polarity with labeling efficiency .

- Reaction path search software : Tools like GRRM or AFIR identify low-energy pathways for labeled intermediates, reducing trial-and-error experimentation .

Q. How do researchers resolve contradictions in spectroscopic data when analyzing isotopically labeled tetrahydronaphthalene derivatives?

Advanced

Contradictions (e.g., mismatched NMR/GC-MS results) are addressed via:

- Cross-validation : Combining 13C-NMR, DEPT-135, and HSQC to confirm assignments of labeled carbons .

- Isotopic dilution assays : Spiking samples with unlabeled standards to quantify scrambling during analysis .

- Dynamic nuclear polarization (DNP) : Enhances NMR sensitivity for low-concentration labeled species .

| Analytical Technique | Key Parameters | Application |

|---|---|---|

| GC-MS | HP-1 column, 100°C isothermal | Detects volatile impurities |

| 13C-NMR | 125 MHz, CDCl3 solvent | Assigns labeled positions |

Q. What safety protocols are critical for handling isotopically labeled tetrahydronaphthalene derivatives in laboratory settings?

Basic

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .

- Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure.

- Waste disposal : Segregate 13C-labeled waste for specialized incineration to prevent environmental contamination .

Q. How do isotopic labels impact the compound’s thermodynamic properties (e.g., boiling point, solubility)?

Advanced

13C labeling slightly increases molecular mass, altering:

- Boiling points : Measured via reduced-pressure distillation (e.g., 511.7 K at 0.973 bar for unlabeled analogs) .

- Solubility : Polar solvents (e.g., DMSO) show reduced solubility for heavier isotopes due to weaker dispersion forces. Computational solvation models (e.g., COSMO-RS) predict these effects .

Q. What methodologies are used to study isotopic scrambling in synthetic pathways?

Advanced

- Isotope ratio mass spectrometry (IRMS) : Tracks 13C distribution across intermediates .

- Kinetic isotopic effect (KIE) studies : Compare reaction rates of labeled vs. unlabeled substrates to identify scrambling-prone steps .

- In situ Raman spectroscopy : Monitors real-time isotopic redistribution during catalysis .

Q. How can AI-driven tools enhance the design of labeled compounds for specific research applications?

Advanced

Properties

IUPAC Name |

1,1,4,4,6-pentamethyl-2,3-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22/c1-11-6-7-12-13(10-11)15(4,5)9-8-14(12,2)3/h6-7,10H,8-9H2,1-5H3/i8+1,9+1,14+1,15+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISXBZVAYNUAKB-QSPMVEJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)[13C]([13CH2][13CH2][13C]2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.